6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
Description
6-Chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a chloro group at the 6-position of the pyridine ring and a substituted isoindol-1-ylidene moiety attached via the amide nitrogen.
Properties
IUPAC Name |
6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-15(2)16-7-10-19(11-8-16)27-14-18-5-3-4-6-20(18)22(27)26-23(28)17-9-12-21(24)25-13-17/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMOSKXYNZJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 325.81 g/mol
The presence of a chloro group and an isoindole moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It could potentially interact with receptors influencing cell proliferation and apoptosis.
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress in cellular models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Antitumor Activity
A study evaluated the antitumor effects of several isoindole derivatives, including our compound. The results indicated a significant reduction in cell viability in various cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Anti-inflammatory Effects
In an animal model of arthritis, the compound demonstrated a notable decrease in inflammation markers such as TNFα and IL-6. This suggests that it may serve as a potential treatment for autoimmune conditions by modulating inflammatory responses.
Antimicrobial Properties
Research into the antimicrobial activity of related compounds revealed effectiveness against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the isoindole structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyridine-3-carboxamide core and chloro substitution are shared with several derivatives, but its unique isoindolylidene substituent distinguishes it from others. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridine-3-carboxamide Derivatives
*Estimated based on structural similarity.
Key Observations:
Structural Flexibility vs. In contrast, fluopyram’s indane substituent balances rigidity and hydrophobicity, optimizing fungicidal activity .
Substituent Effects on Bioactivity: Chloro Position: The 6-chloro substitution on pyridine is conserved across analogs, critical for electronic effects and hydrogen bonding in SDHI inhibitors . Amide Substituents: Bulky groups (e.g., isoindolylidene) may improve metabolic stability but reduce solubility, whereas smaller groups (e.g., 4-cyanophenyl in ) enhance solubility but may lower target affinity.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~388.9) compared to fluopyram (317.32) may limit bioavailability, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
